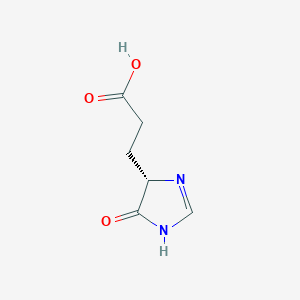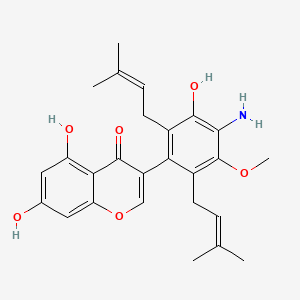
Piscerythramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piscerythramine is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5, 7 and 3', prenyl groups at positions 2' and 6', a methoxy group at position 5' and an amino group at position 4'. It has a role as a plant metabolite. It is a hydroxyisoflavone, a substituted aniline and a methoxyisoflavone. It derives from an isoflavone.
Scientific Research Applications
Plasma Surface Interaction Experimental Facility (PISCES)
- Study Focus : PISCES is a research facility at UCLA studying plasma-material interactions under conditions similar to those in advanced fusion experiments and reactors. The facility provides insights into materials and coatings behavior under continuous plasma bombardment, gas effects in plasma interfaces, and development of diagnostics for plasma material interaction programs (Goebel, Campbell, & Conn, 1984).
Pathways of Trace Elements in Power Plants
- Research Program : EPRI's PISCES research program aims to understand chemical emissions from power plants, focusing on trace chemical emissions, measurement methods, and environmental technology for controlling these emissions (Chow, Miller, & Torrens, 1994).
Cooperative Research Centers in Entrepreneurial Universities
- Role of CRCs : This paper discusses the role of Cooperative Research Centers (CRCs) in universities, emphasizing their support for research quality enhancement, brokerage, networks, collaborations, and resource appropriation. CURAM, a Centre for Research in Medical Devices, is highlighted as an example (Dolan, Cunningham, Menter, & McGregor, 2019).
Psychological Effects of Pseudoscientific Information on COVID-19
- Study Focus : This research analyzed the impact of pseudoscientific information about COVID-19 on mental well-being, highlighting the importance of discriminating between pseudoscientific and scientific information for general population well-being (Escolà-Gascón, Marín, Rusiñol, & Gallifa, 2021).
DNA-Level Polymorphism in Fisheries Science
- Application in Fisheries : This paper outlines the use of genetic polymorphisms at the nucleic acid level in fisheries science, discussing its potential in population genetics, stock assessments, and development of genomic maps (Hallerman & Beckmann, 1988).
PISCES-v2: Ocean Biogeochemical Model
- Model Description : PISCES-v2 is a biogeochemical model that simulates marine ecosystems and the biogeochemical cycles of carbon and other nutrients. It's useful for both regional and global analyses in various time frames (Aumont, Ethe, Tagliabue, Bopp, & Gehlen, 2015).
Properties
CAS No. |
132923-36-5 |
|---|---|
Molecular Formula |
C26H29NO6 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[4-amino-3-hydroxy-5-methoxy-2,6-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H29NO6/c1-13(2)6-8-16-21(17(9-7-14(3)4)26(32-5)23(27)25(16)31)18-12-33-20-11-15(28)10-19(29)22(20)24(18)30/h6-7,10-12,28-29,31H,8-9,27H2,1-5H3 |
InChI Key |
FZVQFYVMVHEMPU-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B1236494.png)
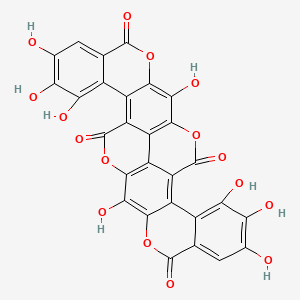



![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)



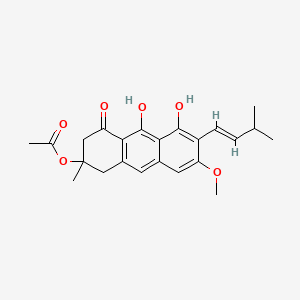
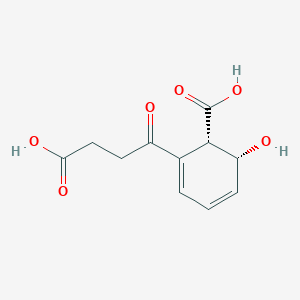

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
